(R)-Ethyl 1-methylpyrrolidine-2-carboxylate
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Overview
Description
®-Ethyl 1-methylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. These compounds are of significant interest in organic chemistry due to their presence in various bioactive molecules and their utility in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 1-methylpyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: ®-1-Methylpyrrolidine-2-carboxylic acid.
Reduction: ®-Ethyl 1-methylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 1-methylpyrrolidine-2-carboxylate
- (S)-Ethyl 1-methylpyrrolidine-2-carboxylate
- ®-Ethyl 1-ethylpyrrolidine-2-carboxylate
Uniqueness
®-Ethyl 1-methylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2R)-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
FBTUOHOLPTXSPX-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1C |
Canonical SMILES |
CCOC(=O)C1CCCN1C |
Origin of Product |
United States |
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